セシウムタングステン酸 (Cs2WO4)

説明

Synthesis Analysis

The synthesis of cesium tungsten oxide involves several methods, including hydrothermal synthesis, flame-assisted spray pyrolysis, and solvothermal reactions. For instance, cesium tungsten bronze nanoparticles with enhanced hydrogen gas sensing properties were synthesized using a new hydrothermal method, demonstrating the material's potential in sensor applications due to its superior electrical and optical properties at room temperature (Shrisha et al., 2021). Similarly, highly crystalline and hexagonal cesium tungsten bronze nanoparticles were produced through flame-assisted spray pyrolysis, showcasing remarkable near-infrared shielding ability (T. Hirano et al., 2018).

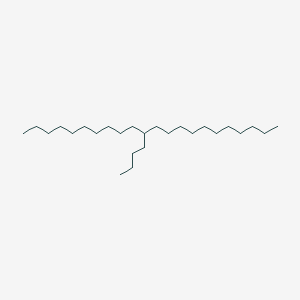

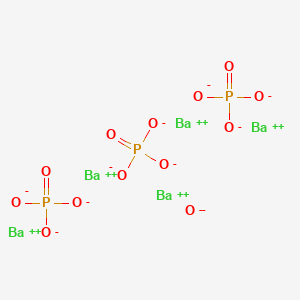

Molecular Structure Analysis

The molecular structure of Cs2WO4 is typically hexagonal, contributing to its unique optical and electrical properties. Research on defect engineering in cesium tungsten bronze nanoparticles reveals that cationic defects, such as tungsten deficiency and insufficient Cs doping, significantly impact the infrared absorption properties of the material, allowing for precise tunability of optical characteristics (S. Nakakura et al., 2019).

Chemical Reactions and Properties

Cs2WO4 participates in various chemical reactions, particularly those relevant to its application in photocatalysis and gas sensing. The interaction with gases like hydrogen showcases the material's selectivity and sensitivity, attributed to its surface adsorption capabilities and conductance (Shrisha et al., 2021).

Physical Properties Analysis

The physical properties of Cs2WO4, such as crystallinity, phase, and morphology, are crucial for its application in near-infrared shielding and thermal insulation. For example, the hexagonal phase of Cs2WO4 demonstrates excellent near-infrared shielding ability, which can be optimized through various synthesis methods and post-treatment processes (T. Hirano et al., 2018).

Chemical Properties Analysis

The chemical properties of Cs2WO4, including its reactivity and interaction with other substances, play a vital role in its functionality as a photocatalyst and in energy-saving applications. The material's ability to absorb near-infrared light while remaining transparent to visible light makes it an ideal candidate for solar filters and energy-efficient window coatings (T. Hirano et al., 2018).

科学的研究の応用

光熱療法

Cs2WO4: ナノ粒子は、近赤外(NIR)光を吸収して効率的に熱に変換する能力があるため、活性な光熱材料として特定されています . この特性は、特に光熱療法(PTT)において、癌の治療に役立ちます。これは、標的組織が高温にさらされ、異常な細胞が破壊される治療法です .

NIR 光遮蔽

これらのナノ粒子は、透明な太陽光フィルターの用途にとって有望です。 これらのナノ粒子は、NIR領域で強い光吸収を示し、自動車や建築物の窓ガラスでのNIR光遮蔽に役立ちます .

光触媒

Cs2WO4: は、可視光照射下での染料の光触媒分解に効果を示しています。 この用途は、環境修復、特に産業廃水中の合成染料(産業排水中の一般的な汚染物質)の処理において重要です.

ガスセンサー

Cs2WO4のようなタングステン酸化物系材料のユニークな酸素欠陥構造と強い局所表面プラズモン共鳴(LSPR)は、それらをガスセンサーに適したものにします。 これらのセンサーは、ガスがセンサー表面に吸着すると電気抵抗が変化することで、さまざまなガスを検出できます .

エネルギー関連用途

Cs2WO4: ナノ粒子は、光熱変換特性によりエネルギー関連用途で利用されています。 これらのナノ粒子は、エネルギー貯蔵システムに使用したり、制御された熱管理を必要とする材料の一部として使用できます .

透明断熱コーティング

優れた近赤外吸収スペクトルのため、Cs2WO4は薄膜光学コーティングや透明断熱コーティングに使用されています。 これらのコーティングは、ATOやITOなどの代替物よりも優れた断熱材であり、建築用コーティングや自動車のラミネートなど、さまざまな分野で利用されています .

作用機序

Mode of Action

The mode of action of Cs2WO4 involves its interaction with these biological targets. It is known to have acute toxicity and can cause irritant effects when it comes into contact with skin or eyes .

Biochemical Pathways

Given its chemical properties, it may interact with various biochemical pathways, potentially leading to a range of downstream effects .

Pharmacokinetics

It is known that cs2wo4 is soluble in water , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of Cs2WO4’s action are largely unknown. It is known to cause inflammation when it comes into contact with skin or eyes .

Action Environment

The action, efficacy, and stability of Cs2WO4 can be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it readily absorbs moisture from the environment. This could potentially affect its stability and action. Furthermore, Cs2WO4 should be stored under normal temperature and pressure to ensure its stability .

Safety and Hazards

将来の方向性

Cesium tungsten oxide nanoparticles have attracted considerable attention as promising near-infrared (NIR) shielding materials due to their high transmittance of visible light and efficient NIR absorption capability . They are also advantageous as pigments with favorable heat resistance and a longer lifetime . They have been applied in many fields such as photothermal therapy, water evaporation, photocatalysis, gas sensors, and energy-related applications .

特性

IUPAC Name |

dicesium;oxygen(2-);tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.4O.W/q2*+1;4*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAJNDITUUBDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

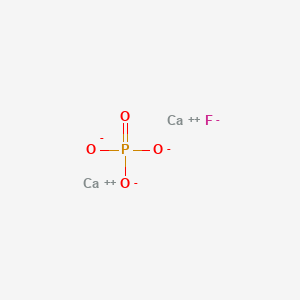

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Cs+].[Cs+].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2O4W-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014398 | |

| Record name | Cesium tungsten oxide (Cs2WO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13587-19-4 | |

| Record name | Cesium tungsten oxide (Cs2WO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium tungsten oxide (Cs2WO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium tungsten oxide (Cs2WO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicesium tungsten tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)

![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)